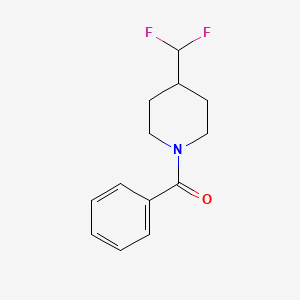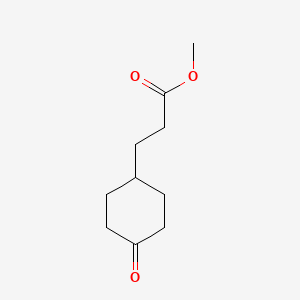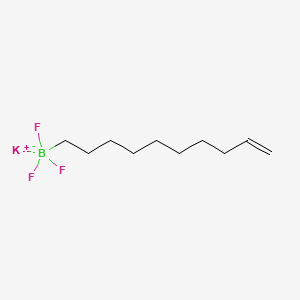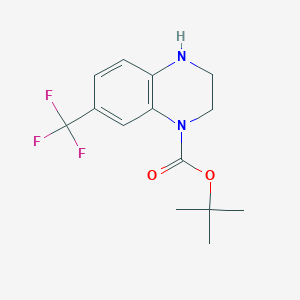
Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound that features a trifluoromethyl group, a tert-butyl group, and a tetrahydroquinoxaline core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable component in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate as an intermediate . The reaction conditions often require careful control of temperature and moisture to ensure the desired product is obtained in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making it a valuable component in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can enhance the potency and selectivity of drugs, making them more effective in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications where stability and reactivity are crucial .
Mechanism of Action
The mechanism of action of tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased efficacy. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethylbenzene and trifluoromethylpyridine . These compounds share the trifluoromethyl group but differ in their core structures and functional groups.
Uniqueness
What sets tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate apart is its tetrahydroquinoxaline core, which provides unique chemical and biological properties.
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
tert-butyl 7-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-5-4-9(8-11(10)19)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3 |
InChI Key |
URNHZZHPSDGREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)

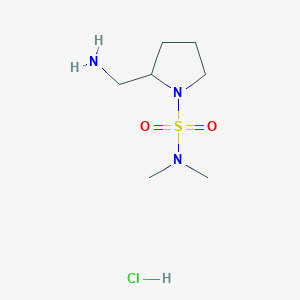
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
![1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)
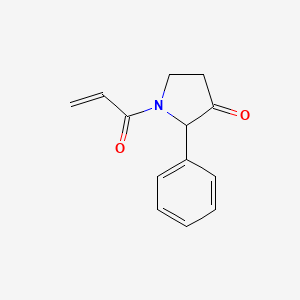
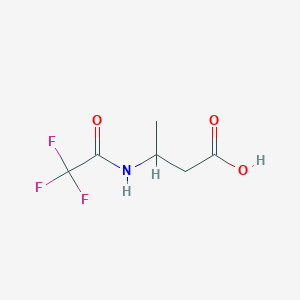
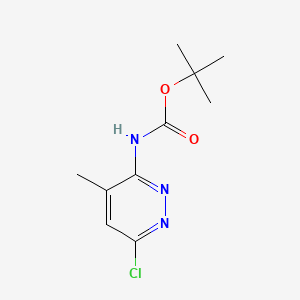
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
